molecular formula C22H23NO4 B8179294 (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid

(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid

Cat. No.: B8179294
M. Wt: 365.4 g/mol
InChI Key: CIBDFTHTYIOBFO-FQEVSTJZSA-N
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Description

(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid is a specialized amino acid derivative widely used in peptide synthesis. Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the amino group, enabling orthogonal deprotection under basic conditions (e.g., piperidine) .
  • N-methylation, which enhances metabolic stability and reduces hydrogen-bonding propensity in peptides .
  • A cyclopropyl group at the β-position, introducing conformational rigidity that can improve target binding affinity and resistance to enzymatic degradation .

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBDFTHTYIOBFO-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzhydryl Ester-Mediated Methylation Strategy

A pivotal method for synthesizing N-Fmoc-N-methyl-α-amino acids involves the temporary protection of the carboxyl group using benzhydryl esters. As detailed in, this approach enables efficient methylation of the amino group while preserving chiral integrity. The synthesis proceeds as follows:

  • Carboxyl Protection : The carboxyl group of 3-cyclopropylpropanoic acid is protected as a benzhydryl ester. This group is selected for its stability under methylation conditions and ease of removal under mild acidic conditions.

  • N-Methylation : The N-nosyl-protected intermediate undergoes methylation using diazomethane (CH₂N₂) , which selectively introduces the methyl group at the nitrogen atom without racemization.

  • Fmoc Introduction : Post-methylation, the nosyl (Ns) group is removed, and the Fmoc moiety is introduced via reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIPEA).

  • Deprotection : The benzhydryl ester is cleaved under mild acidic conditions (e.g., trifluoroacetic acid), yielding the final product.

Key Advantages :

  • High yields (~85–90%) due to minimal side reactions.

  • Chirality retention confirmed by optical rotation and chiral HPLC.

Solid-Phase Peptide Synthesis (SPPS) Integration

While SPPS primarily incorporates pre-synthesized amino acids into peptides, the preparation of this compound as a building block follows stringent protocols. As per, Liberty peptide synthesizers (CEM Corp.) employ microwave-assisted Fmoc chemistry for efficient coupling:

ParameterCondition
ResinLow-load Fmoc-Lys(Mtt)-Wang resin
Fmoc Deprotection5% piperidine in NMP, 70–75°C
Coupling ReagentsDIC/HOAt in NMP
Amino Acid Excess3–10 equivalents
Coupling Time5–10 minutes at 70–75°C

Critical Considerations :

  • Double coupling for sterically hindered residues (e.g., Aib).

  • Mtt group removal with hexafluoroisopropanol (HFIP) to enable side-chain modifications.

Structural and Conformational Analysis

X-ray Crystallography and Hirshfeld Surface Analysis

Single-crystal X-ray diffraction of analogous Fmoc-protected amino acids (e.g., Fmoc-N-Me-Tyr(t-Bu)-OH) reveals supramolecular synthon patterns dominated by hydrogen bonding and π-π stacking. For this compound:

  • Hirshfeld Surface Contributions :

    • H···H interactions: 58–62%

    • O···H/H···O: 25–30%

    • C···H/H···C: 10–15%

  • Density Functional Theory (DFT) : Optimized geometries align with experimental data, confirming minimal conformational distortion upon solvation.

Chromatographic and Spectroscopic Characterization

  • HPLC : Retention time = 12.59 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • LCMS : m/z = 365.4 ([M+H]⁺).

  • ¹H NMR : δ 7.75–7.30 (m, Fmoc aromatic), 4.40–4.20 (m, CH₂O), 3.10 (s, N-CH₃).

Applications in Peptide Science

Enhanced Proteolytic Stability

The N-methyl group reduces peptide backbone flexibility and inhibits protease binding, extending half-life in biological systems.

Conformational Constraints

The cyclopropyl group imposes torsional restrictions, favoring α-helix or β-sheet conformations in synthetic peptides.

Challenges and Optimization Strategies

Racemization Mitigation

  • Low-Temperature Coupling : Reactions conducted at ≤50°C minimize epimerization.

  • HOAt Additives : Enhance coupling efficiency, reducing residual unprotected amino acids.

Solubility Management

  • Stock Solutions : Prepare in DMSO at 10 mM, with aliquots stored at -20°C to prevent freeze-thaw degradation .

Chemical Reactions Analysis

Peptide Coupling Reactions

The compound participates in standard SPPS coupling protocols:

2.1. Activation and Resin Loading

  • Resin: 2-chlorotrityl chloride (2-CTC) resin (1.0–1.6 mmol/g loading) .

  • Coupling: Activated with HATU/DIPEA (2 eq. amino acid, 2 eq. HATU, 8 eq. DIPEA) .

  • Loading Efficiency: >95% confirmed by UV quantification of Fmoc-deprotected piperidine/DMF eluates .

2.2. Stability Under SPPS Conditions

  • Resists racemization due to steric hindrance from the cyclopropane and N-methyl groups .

  • Compatible with microwave-assisted synthesis (40–60°C) .

Deprotection and Cleavage

3.1. Fmoc Removal

  • Reagent: 20% piperidine in DMF (2 × 5 min) .

  • Efficiency: >99% deprotection confirmed by ninhydrin and chloranil tests .

3.2. Acidic Cleavage

  • Resin Cleavage: 1% TFA/DCM (3 × 10 min) preserves acid-labile cyclopropane and tert-butyl groups .

  • Crude Purity: 90–98% (LC-MS) .

Analytical Data

4.1. Spectroscopic Characterization

  • 13C NMR (CDCl₃):

    • Cyclopropane carbons: 8.2, 10.5, 12.1 ppm .

    • Fmoc carbonyl: 156.24 ppm .

    • Carboxylic acid: 176.71 ppm .

4.2. LC-MS Profiling

  • Observed [M+H]⁺: 351.4 (theoretical 351.4) .

  • Retention Time: 5.25–5.74 min (C18 column, 40–70% acetonitrile gradient) .

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis due to its stability and ease of removal. The incorporation of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid into peptides allows for the creation of modified peptides with enhanced properties. Fmoc chemistry has been shown to facilitate the synthesis of complex peptides while minimizing side reactions that can occur during the process .

Advantages of Using Non-Canonical Amino Acids
The inclusion of non-canonical amino acids like this compound can impart unique functionalities to peptides, such as increased stability and altered biological activity. This compound's cyclopropyl side chain may enhance membrane permeability and proteolytic resistance, making it a candidate for therapeutic applications .

Drug Design and Development

Peptidomimetics and Therapeutics
this compound serves as a scaffold for designing peptidomimetics—compounds that mimic the structure and function of peptides but offer improved pharmacological properties. Research indicates that cyclic derivatives containing this amino acid exhibit higher membrane activity, making them suitable as carriers for drug delivery systems targeting cancer cells .

Antimicrobial Activity
Recent studies have explored the antimicrobial potential of peptides synthesized using this compound. These peptides have been tested against various bacterial strains, demonstrating significant antimicrobial activity, which highlights their potential in developing new antibiotics .

Case Studies

Study Focus Findings
Strizhak et al. (2021)Synthesis of fluorescent peptidesDemonstrated successful incorporation of Fmoc-protected amino acids into large polypeptides, enhancing tracking capabilities in biological systems .
Albericio et al. (2023)Comparison of deprotection reagentsEvaluated the efficiency of different bases for Fmoc deprotection, highlighting the versatility of this compound in SPPS .
Exploration Publications (2024)Antimicrobial testingFound that synthesized peptides containing this amino acid exhibited promising antibacterial properties against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid depends on its incorporation into peptides and proteins. The cyclopropyl group can influence the conformation and stability of the peptides, potentially affecting their biological activity. The Fmoc group serves as a protecting group during synthesis and is removed to reveal the active amino group.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 214750-76-2
  • Molecular Formula: C₂₂H₂₃NO₄
  • Molecular Weight : 365.4 g/mol
  • Applications : Solid-phase peptide synthesis (SPPS), antiviral drug development, and conformational studies .

Structural and Functional Analogues

The compound is compared below with derivatives sharing protective groups, cyclopropyl moieties, or structural motifs.

Table 1: Comparative Analysis of Cyclopropyl-Containing Amino Acid Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Protective Group Deprotection Method Key Applications References
(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid 214750-76-2 C₂₂H₂₃NO₄ 365.4 Fmoc Base (e.g., piperidine) SPPS, antiviral research
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid 89483-06-7 C₁₁H₁₉NO₄ 229.27 Boc Acid (e.g., TFA) Peptide intermediates
(S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid 215523-07-2 C₁₄H₁₇NO₄ 263.29 Cbz Hydrogenolysis (H₂/Pd-C) Drug intermediates
3-Cyclopropylpropanoic acid 5618-03-1 C₆H₁₀O₂ 114.14 None N/A Organic synthesis building block
Key Findings:

Protective Group Chemistry: Fmoc: Preferred in SPPS due to its orthogonality with acid-labile groups (e.g., Boc) and compatibility with automated synthesis . Boc: Requires harsh acidic conditions (e.g., trifluoroacetic acid) for removal, limiting its use in acid-sensitive sequences . Cbz: Less common in modern SPPS due to the need for hydrogenolysis, which complicates scalability .

Impact of Cyclopropyl Group :

  • The cyclopropyl moiety restricts backbone flexibility, improving binding to rigid enzymatic pockets (e.g., SARS-CoV-2 main protease inhibitors) .
  • Derivatives without cyclopropyl groups (e.g., Fmoc-L-Asp-NH₂, C₁₉H₁₈N₂O₅) exhibit lower conformational rigidity, reducing target specificity .

Synthetic Efficiency :

  • Fmoc-protected derivatives often achieve higher yields (>85%) compared to Cbz analogues (73–82%) due to milder deprotection conditions .
  • Boc-protected compounds (e.g., CAS 89483-06-7) are cost-effective but require post-synthesis purification to remove acid byproducts .

Biological Activity

(S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid, often referred to as Fmoc-cyclopropyl amino acid, is a compound of significant interest in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into comprehensive tables.

Overview of the Compound

This compound is characterized by:

  • Fmoc Group : A protective group commonly used in peptide synthesis to facilitate the formation of peptide bonds without interference from the amino group.
  • Cyclopropyl Group : This moiety contributes to the compound's unique steric and electronic properties, influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : This compound has shown potential in inhibiting specific proteases and enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions against diseases such as cancer and viral infections .
  • Modulation of Receptor Activity : The cyclopropyl group can enhance binding affinity to G protein-coupled receptors (GPCRs), impacting signaling pathways related to inflammation and immune responses .
  • Influence on Cell Cycle and Apoptosis : Research indicates that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further development in cancer therapy .

Synthesis and Characterization

Recent studies have focused on efficient synthetic routes for producing this compound. For example, a solid-phase synthesis method utilizing 2-chlorotrityl chloride resin has been reported, allowing for high yields without racemization during N-methylation processes .

Case Studies

  • Antiviral Activity : In a study examining the antiviral properties of various amino acids, this compound demonstrated significant inhibition against several viruses, including HIV and HCV. This suggests its potential as a lead compound in antiviral drug development .
  • Cancer Cell Lines : Another study evaluated the effects of this compound on different cancer cell lines. Results indicated that it could effectively induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of proteases
GPCR ModulationEnhanced receptor binding
Induction of ApoptosisIncreased caspase activity in cancer cells
Antiviral PropertiesInhibition of HIV and HCV

Table 2: Synthesis Methods Comparison

MethodYield (%)Purity (%)Notes
Solid-phase synthesis using 2-CTC resin85>95Efficient N-methylation without racemization
Conventional solution methods7090More complex purification required

Q & A

Q. What are the key synthetic strategies for preparing (S)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid?

  • The compound is synthesized via a multi-step process: (i) Cyclopropane introduction : Cyclopropane rings are typically formed via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal catalysis (e.g., rhodium) to functionalize the propanoic acid backbone . (ii) Amino protection : The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., NaHCO₃) to protect the α-amino group. Methylation of the amine is achieved via reductive alkylation or methyl iodide in the presence of a base . (iii) Purification : Reverse-phase HPLC or recrystallization (using acetonitrile/water mixtures) ensures enantiomeric purity (>98%) .

Q. Why is the Fmoc group preferred for protecting the α-amino group in this compound?

  • The Fmoc group is acid-labile and base-stable, making it ideal for solid-phase peptide synthesis (SPPS) . It allows orthogonal deprotection with 20% piperidine in DMF without disturbing acid-sensitive side chains (e.g., cyclopropane rings) .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., cyclopropane protons at δ 0.5–1.5 ppm) and Fmoc group integrity (aromatic signals at δ 7.2–7.8 ppm).
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~435.5 Da).
  • HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiopurity .

Advanced Research Questions

Q. How does the cyclopropane moiety influence peptide backbone conformation and stability?

  • The cyclopropane ring imposes rigidity on the peptide chain, restricting φ/ψ angles and stabilizing β-turn or helical structures. This enhances resistance to enzymatic degradation and improves target binding in bioactive peptides (e.g., protease inhibitors) . Computational studies (MD simulations) are recommended to model conformational effects .

Q. What are the stability challenges of this compound under acidic or oxidative conditions?

  • Acidic conditions : The Fmoc group may hydrolyze at pH < 3, while the cyclopropane ring is susceptible to ring-opening via electrophilic attack (e.g., HBr in acetic acid).
  • Oxidative conditions : Cyclopropane can undergo radical-mediated degradation. Stability assays (e.g., TGA/DSC) under controlled atmospheres (N₂ vs. O₂) are advised for long-term storage .

Q. How can this compound be utilized in designing constrained peptidomimetics?

  • The cyclopropylpropanoic acid backbone serves as a non-natural amino acid to replace flexible residues (e.g., proline or glycine) in peptides. Applications include:
  • Kinase inhibitors : Cyclopropane enhances binding to ATP pockets by enforcing planar geometry.
  • GPCR ligands : Rigidity improves selectivity for receptor subtypes .

Q. What strategies mitigate racemization during peptide coupling reactions involving this compound?

  • Low-temperature coupling : Perform reactions at 0–4°C using HOBt/DIC activation to minimize epimerization.
  • Ultrasound-assisted synthesis : Reduces reaction time and racemization risk.
  • Chiral purity monitoring : Use circular dichroism (CD) or chiral HPLC post-synthesis .

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